molecular formula C15H17NO2S2 B11053176 Methanone, [4-hydroxy-1-methyl-4-(2-thienyl)-3-piperidinyl]2-thienyl-

Methanone, [4-hydroxy-1-methyl-4-(2-thienyl)-3-piperidinyl]2-thienyl-

Cat. No.: B11053176
M. Wt: 307.4 g/mol
InChI Key: IZGIMADVKMVTHI-UHFFFAOYSA-N
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Description

Methanone, [4-hydroxy-1-methyl-4-(2-thienyl)-3-piperidinyl]2-thienyl- is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a piperidine ring substituted with a thienyl group and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, [4-hydroxy-1-methyl-4-(2-thienyl)-3-piperidinyl]2-thienyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution with Thienyl Group: The thienyl group is introduced via a substitution reaction, often using a thienyl halide and a suitable base.

    Introduction of Hydroxy Group: The hydroxy group is added through a hydroxylation reaction, which may involve the use of oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:

    Batch Reactors: Used for small to medium-scale production.

    Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methanone, [4-hydroxy-1-methyl-4-(2-thienyl)-3-piperidinyl]2-thienyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The thienyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Bases and Acids: Used to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Methanone, [4-hydroxy-1-methyl-4-(2-thienyl)-3-piperidinyl]2-thienyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methanone, [4-hydroxy-1-methyl-4-(2-thienyl)-3-piperidinyl]2-thienyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Methanone, (4-hydroxyphenyl)phenyl-: Another compound with a hydroxy group and a phenyl ring.

    Ethanone, 1-(4-methyl-2-thienyl)-: Contains a thienyl group similar to Methanone, [4-hydroxy-1-methyl-4-(2-thienyl)-3-piperidinyl]2-thienyl-.

Uniqueness

Methanone, [4-hydroxy-1-methyl-4-(2-thienyl)-3-piperidinyl]2-thienyl- is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C15H17NO2S2

Molecular Weight

307.4 g/mol

IUPAC Name

(4-hydroxy-1-methyl-4-thiophen-2-ylpiperidin-3-yl)-thiophen-2-ylmethanone

InChI

InChI=1S/C15H17NO2S2/c1-16-7-6-15(18,13-5-3-9-20-13)11(10-16)14(17)12-4-2-8-19-12/h2-5,8-9,11,18H,6-7,10H2,1H3

InChI Key

IZGIMADVKMVTHI-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C(C1)C(=O)C2=CC=CS2)(C3=CC=CS3)O

solubility

42.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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